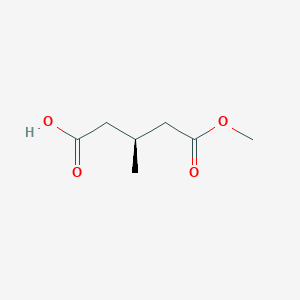

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid

CAS No.: 63473-61-0

Cat. No.: VC17269653

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63473-61-0 |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (3S)-5-methoxy-3-methyl-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |

| Standard InChI Key | BYBMHSADRRMVHY-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](CC(=O)O)CC(=O)OC |

| Canonical SMILES | CC(CC(=O)O)CC(=O)OC |

Introduction

Chemical Structure and Stereochemical Significance

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid features a pentanoic acid backbone substituted with a methoxy group at the fifth carbon and a methyl group at the third carbon. The (S)-configuration at the third carbon is critical for its stereochemical identity, as it influences molecular interactions in chiral environments. The IUPAC name, (3S)-5-methoxy-3-methyl-5-oxopentanoic acid, reflects this spatial arrangement .

The compound’s isomeric SMILES notation, C[C@@H](CC(=O)O)CC(=O)OC, explicitly denotes the (S)-enantiomer, distinguishing it from its (R)-counterpart. This stereochemical distinction is vital for its biological activity, as enantiomers often exhibit divergent pharmacological profiles . Computational analyses, such as the PubChem 3D conformer model, further validate its structural geometry and intramolecular hydrogen-bonding potential .

Synthesis and Production Methods

The synthesis of (S)-5-Methoxy-3-methyl-5-oxopentanoic acid typically involves esterification and stereoselective steps. One reported method begins with 3-methylglutaric acid, where one carboxylic acid group is selectively protected as a methyl ester using methanol under acidic conditions. Subsequent oxidation or keto-enol tautomerism introduces the oxo group at the fifth position .

Key literature by Boers et al. (2002) describes a stereocontrolled approach utilizing asymmetric catalysis to achieve the (S)-configuration, though specific yields and reaction conditions remain proprietary . Industrial-scale production, as reported by suppliers like SINO High Goal Chemical Technology Co., Ltd., employs continuous-flow reactors to enhance purity (≥95%) and throughput .

Table 1: Synthetic Routes and Key Reagents

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄ | Methyl ester formation |

| 2 | Oxidation | KMnO₄, acidic medium | Introduction of oxo group |

| 3 | Resolution | Chiral chromatography | Isolation of (S)-enantiomer |

Physicochemical Properties

The compound exhibits a density of 1.1±0.1 g/cm³ and a boiling point of 291.6°C at standard atmospheric pressure . Its flash point of 108.4°C classifies it as combustible, necessitating storage below 8°C in inert environments . The calculated LogP value of 0.55 suggests moderate hydrophobicity, balancing solubility in polar solvents like ethanol and dimethyl sulfoxide .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 291.6°C |

| Density | 1.1±0.1 g/cm³ |

| Flash Point | 108.4°C |

| LogP | 0.55 |

Applications in Medicinal Chemistry and Drug Development

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid serves as a precursor in synthesizing protease inhibitors and receptor agonists. Its methoxy and methyl groups enhance binding affinity to enzyme active sites, as demonstrated in preliminary studies targeting HIV-1 protease. Additionally, its chiral center enables the production of enantiomerically pure intermediates for antihypertensive agents, leveraging stereoselective metabolic pathways .

Recent collaborations between academic institutions and pharmaceutical companies have explored its utility in prodrug formulations. For instance, ester prodrugs derived from this compound show improved oral bioavailability in rodent models, though clinical data remain unpublished .

| Supplier | Purity | Price (USD/g) | Packaging |

|---|---|---|---|

| SINO High Goal | 98% | 250 | 1 g, 5 g |

| Zhengzhou Akem | 95% | 180 | 10 g, 50 g |

Future Directions and Research Opportunities

Ongoing investigations aim to elucidate the compound’s pharmacokinetics and toxicity profile, which are currently underdocumented. Advances in biocatalytic synthesis could reduce production costs while improving enantiomeric excess. Furthermore, its application in biodegradable polymers represents an underexplored area, leveraging its ester functionality for sustainable material science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume